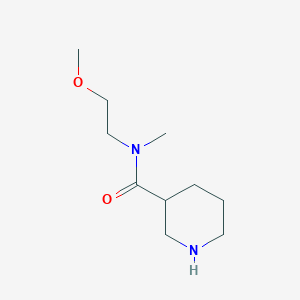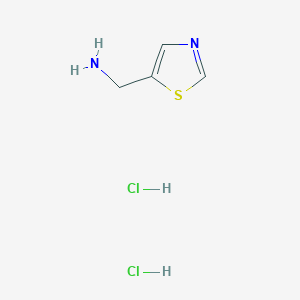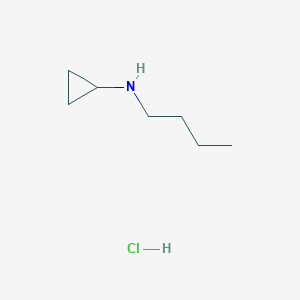
N-butylcyclopropanamine hydrochloride
Vue d'ensemble
Description
“N-butylcyclopropanamine hydrochloride” is a chemical compound with the CAS Number: 1177331-79-1. It has a molecular weight of 149.66 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is N-butyl-N-cyclopropylamine hydrochloride . The InChI code for this compound is 1S/C7H15N.ClH/c1-2-3-6-8-7-4-5-7;/h7-8H,2-6H2,1H3;1H .Physical And Chemical Properties Analysis
“N-butylcyclopropanamine hydrochloride” is a powder . The compound is stored at room temperature .Applications De Recherche Scientifique
Antifungal Activity
Butenafine hydrochloride, a benzylamine derivative, has shown promising results in treating dermatophytosis in guinea pigs. This compound, structurally related to N-butylcyclopropanamine hydrochloride, demonstrated superior efficacy against dermatophytosis compared to other antifungal agents. Its high skin retention and fungicidal activity contribute to its effectiveness (Arika et al., 1990).
Synthesis and Analysis in Metabolic Studies
The synthesis of deuterium-labeled tranylcypromine hydrochloride, which is similar in structure to N-butylcyclopropanamine hydrochloride, has been explored for use in metabolic studies. This research highlights the importance of such compounds in understanding metabolic pathways and drug interactions (Kang & Hong, 1985).
Neuroprotective Effects
Studies on neuronal calcium channel blockers similar to N-butylcyclopropanamine hydrochloride have demonstrated neuroprotective effects. Compounds like LY042826 and LY393615 were found to protect against ischemia-induced brain injury in animal models, suggesting potential applications in treating neurological disorders (Hicks et al., 2000).
Drug Delivery Systems
Research into psyllium and polyacrylamide-based hydrogels for drug delivery systems has shown potential for controlled release of medications. These hydrogels, which could be loaded with compounds like N-butylcyclopropanamine hydrochloride, demonstrate the importance of such substances in developing novel drug delivery methods (Singh et al., 2007).
Antidepressant Activity
Wy-45,030, a compound with a similar bicyclic structure to N-butylcyclopropanamine hydrochloride, has exhibited a neurochemical profile indicative of antidepressant activity. This highlights the potential of structurally related compounds in the development of new antidepressants (Muth et al., 1986).
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
N-butylcyclopropanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-2-3-6-8-7-4-5-7;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTWRVPKRBPMGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butylcyclopropanamine hydrochloride | |
CAS RN |
1177331-79-1 | |
| Record name | N-butylcyclopropanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(dodecylsulfanyl)-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1440033.png)
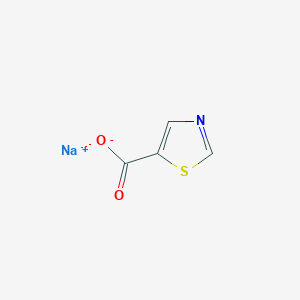

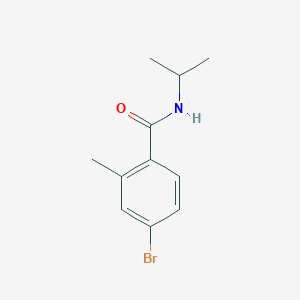

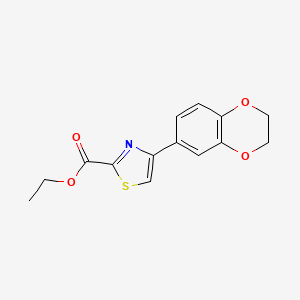

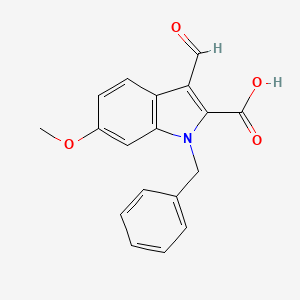

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1440049.png)
amine](/img/structure/B1440051.png)
